2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine. The fluorophenyl group could participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
- AKOS021706299 has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .
- Inflammation plays a crucial role in various diseases. Studies suggest that AKOS021706299 possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease involve oxidative stress and neuronal damage. AKOS021706299 has been investigated for its neuroprotective effects. It may reduce oxidative stress, protect neurons, and enhance cognitive function .
- Some research indicates that AKOS021706299 exhibits antiviral activity. It may interfere with viral replication or entry mechanisms. Investigations have focused on its efficacy against viruses like HIV, influenza, and herpes simplex virus .
- Cardiovascular diseases remain a global health concern. AKOS021706299 has been studied for its potential cardiovascular benefits. It may modulate blood pressure, improve endothelial function, and reduce oxidative damage in the cardiovascular system .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, increases the risk of cardiovascular disease and diabetes. Preliminary studies suggest that AKOS021706299 might mitigate some aspects of metabolic syndrome, making it an interesting target for further investigation .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antiviral Potential
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical compound, given its complex structure and the presence of functional groups that are common in medicinal chemistry .
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-16-4-6-17(7-5-16)13-27-21(30)15-28-20-3-2-12-26-22(20)23(31)29(24(28)32)14-18-8-10-19(25)11-9-18/h2-12H,13-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVPZYJUDPVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.